molecular formula C17H18N2OS B5564493 N-(3-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide

N-(3-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide

Cat. No. B5564493
M. Wt: 298.4 g/mol
InChI Key: QROHTFRPZIPKJF-UHFFFAOYSA-N
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Description

“N-(3-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide” is a complex organic compound. It contains a methoxyphenyl group (a phenyl ring with a methoxy substituent), a dihydroquinoline group (a heterocyclic compound), and a carbothioamide group (a functional group consisting of a carbonyl adjacent to a thioamide). These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. For example, the carbothioamide group might be susceptible to hydrolysis, while the dihydroquinoline group might undergo oxidation or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the presence of polar groups and the overall shape of the molecule .

Scientific Research Applications

Corrosion Inhibition

N-(3-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide analogs have shown potential as corrosion inhibitors. A study demonstrated that similar compounds, N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide (HQMC) and N-((8-hydroxyquinolin-5-yl)methyl)-4-phenylpiperazine-1-carbothioamide (HQPC), were effective in inhibiting the corrosion of C22E steel in hydrochloric acid solution. These compounds followed the Langmuir isotherm of adsorption and showed predominant anodic effectiveness in Tafel polarization measurements, suggesting their utility in corrosion protection applications (About et al., 2020).

Urease Inhibition

Another area of application for analogs of this compound is as urease inhibitors. A study synthesized various N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues and tested them for urease inhibition. These compounds, particularly certain analogs, displayed significant inhibitory potential, with some showing more potency than the standard thiourea. This suggests potential applications in conditions where urease activity needs to be controlled (Ali et al., 2021).

Anticancer Potential

Compounds related to this compound have been explored for their antitumor properties. One study on derivatives of 2-phenylquinolin-4-ones, a closely related structure, found significant inhibitory activity against various tumor cell lines, suggesting potential as anticancer agents. These compounds exhibited effects on insulin-like growth factor-1 receptor autophosphorylation and demonstrated efficacy in xenograft models, highlighting their potential in cancer therapy (Chou et al., 2010).

Tubulin Polymerization Inhibition

Methoxy-substituted derivatives of this compound have been studied for their ability to inhibit tubulin polymerization. This property is significant in the development of cytostatic drugs, as disruption of microtubule assembly can lead to effective cancer treatment strategies. These derivatives were found to inhibit tubulin polymerization and disrupt microtubule assembly in a manner similar to colchicine, a well-known tubulin inhibitor (Gastpar et al., 1998).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many compounds with similar functional groups have biological activity. For example, quinoline derivatives are often used as antimicrobial agents, while carbothioamide derivatives have been studied for their anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through toxicological studies. As with any chemical, appropriate safety precautions should be taken when handling this compound to minimize exposure .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and detailed study of its physical and chemical properties. This could lead to the development of new pharmaceuticals or other useful products .

properties

IUPAC Name

N-(3-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-20-15-9-4-8-14(12-15)18-17(21)19-11-5-7-13-6-2-3-10-16(13)19/h2-4,6,8-10,12H,5,7,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROHTFRPZIPKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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